2-Ethoxypentanoic acid

Descripción general

Descripción

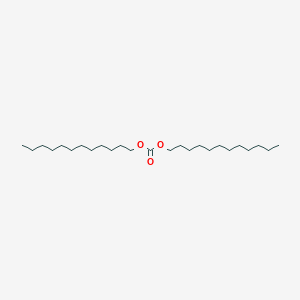

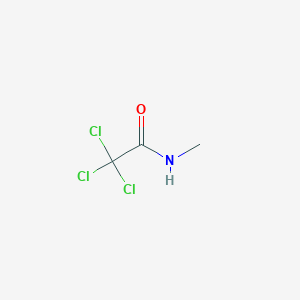

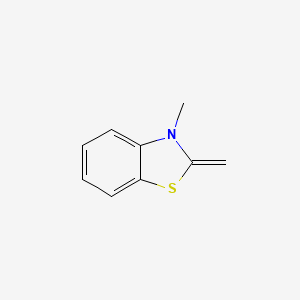

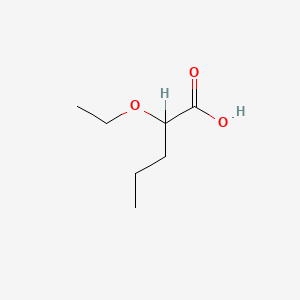

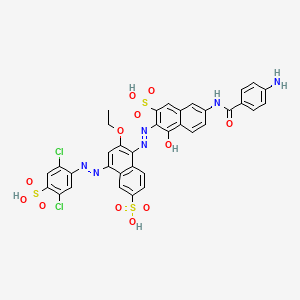

2-Ethoxypentanoic acid is a chemical compound with the molecular formula C7H14O3 and a molecular weight of 146.19 . It is a liquid at room temperature .

Molecular Structure Analysis

The molecular structure of 2-Ethoxypentanoic acid consists of seven carbon atoms, fourteen hydrogen atoms, and three oxygen atoms .Physical And Chemical Properties Analysis

2-Ethoxypentanoic acid is a liquid at room temperature . It has a molecular weight of 146.18 and a molecular formula of C7H14O3 .Aplicaciones Científicas De Investigación

Synthesis and Resolution in Biochemistry

2-Ethoxypentanoic acid and its derivatives are actively explored in biochemistry for their potential in synthesizing various organic compounds. For instance, the L-forms of related compounds like 2-amino-5-(p-methoxyphenyl)pentanoic acid have been studied as constituent amino acids in AM-toxins. Techniques like hydrolysis and decarboxylation have been employed for their synthesis and resolution, demonstrating the acid's relevance in complex biochemical processes (Shimohigashi, Lee, & Izumiya, 1976).

Food Flavoring and Aroma

The compound's derivatives have applications in the food industry, particularly in flavor and aroma synthesis. Research on rapid synthesis methods, such as microwave irradiation, has been conducted for compounds like 4-ethyloctanoic acid, indicating the potential for 2-ethoxypentanoic acid in flavor compound production (Liu, Yin, Chen, & Sun, 2010).

Laboratory Techniques and Experimentation

In educational settings and basic chemistry labs, derivatives of 2-ethoxypentanoic acid are used to teach important techniques like extraction, crystallization, and distillation. These compounds serve as practical examples for demonstrating the separation and purification of chemicals (Amsterdamsky, 1998).

Catalysis in Chemical Synthesis

In the field of chemical engineering, 2-ethoxypentanoic acid derivatives have been investigated for their catalytic activity. For example, studies on the liquid-phase synthesis of ethers like 2-ethoxy-2-methylpropane and 2-ethoxy-2-methylbutane highlight the importance of such compounds in catalysis, particularly in relation to morphological properties of acidic ion-exchange resins (Soto et al., 2018).

Chiral Auxiliary in Organic Chemistry

2-Ethoxypentanoic acid derivatives also find application as chiral auxiliary compounds. They have been used as chiral derivatizing agents for amines and alcohols, demonstrating their versatility in creating diastereomeric substances in organic chemistry (Majewska, 2019).

Wine and Alcoholic Beverage Analysis

In the analysis of wine and other alcoholic beverages, derivatives of 2-ethoxypentanoic acid are utilized for the quantitative determination of hydroxy acids. These compounds are crucial in understanding the aroma profiles of various alcoholic beverages (Gracia-Moreno, Lopez, & Ferreira, 2015).

Ionic Liquids and Catalytic Activity

Studies have been conducted on the synthesis of ionic liquids using 2-ethoxypentanoic acid derivatives. Thesecompounds, such as 2-hydroxy ethylammonium pentanoate, show promising results in terms of their physico-chemical properties and catalytic activity, particularly in processes like aldol condensations. This demonstrates the acid's potential in tailoring physico-chemical properties for specific industrial applications (Iglesias et al., 2010).

Biopolymer Precursors and Novel Materials

Derivatives of 2-ethoxypentanoic acid are also significant in the biosynthesis of novel materials. For example, Pseudomonas oleovorans can biosynthesize poly(3-hydroxyalkanoates) with ethoxy groups from related acids. These biopolymers, with enhanced hydrophilicity due to their alkoxy groups, have potential applications in various industrial sectors (Kim, Nam, Rhee, & Kim, 2003).

Occupational Health Monitoring

In occupational health practice, derivatives of 2-ethoxypentanoic acid, like 2-ethoxyacetic acid, are used as biological markers to assess exposure to certain chemicals in industrial settings, such as silk-screening operations. This application underscores the acid's relevance in environmental and occupational health safety (Lowry et al., 1993).

Organic Synthesis and Medicinal Chemistry

The acid and its derivatives are instrumental in the synthesis of complex organic compounds and intermediates. For instance, their role in the synthesis of ethyl 7-chloro-2-oxoheptylate, an intermediate of cilastatin, highlights their importance in medicinal chemistry (Chen Xin-zhi, 2006).

Safety And Hazards

Propiedades

IUPAC Name |

2-ethoxypentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O3/c1-3-5-6(7(8)9)10-4-2/h6H,3-5H2,1-2H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPVYHONHMKBUJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C(=O)O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70920049 | |

| Record name | 2-Ethoxypentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70920049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Ethoxypentanoic acid | |

CAS RN |

90937-93-2 | |

| Record name | Pentanoic acid, 2-ethoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090937932 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Ethoxypentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70920049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,6-Diphenyl-pyrrolo[3,4-f]isoindole-1,3,5,7-tetraone](/img/structure/B1619143.png)